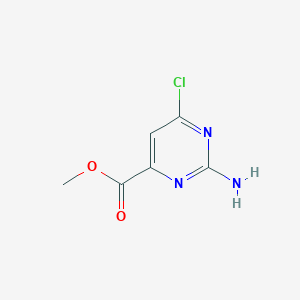

Methyl 2-amino-6-chloropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-6-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKRTPIQMUGYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286357 | |

| Record name | methyl 2-amino-6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-83-8 | |

| Record name | 6299-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-amino-6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyrimidine Precursors

Step 1: Chlorination

- Starting Material: 4,6-dihydroxy-2-methylpyrimidine (for closely related compounds; for the target compound, the precursor is generally 2-amino-4,6-dihydroxypyrimidine-4-carboxylate or its derivatives).

- Chlorinating Agents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Solvent: Acetonitrile.

- Conditions: Stirring at 60–80°C for 3 hours.

- Workup: Removal of excess chlorinating agent under reduced pressure, quenching in ice water, filtration, and purification (usually by column chromatography).

- Yield: Typically 90–94% for the dichloro intermediate.

Table 1. Chlorination Step Conditions and Yields

| Entry | Chlorinating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ | 60 | 3 | 92 |

| 2 | POCl₃ | 70 | 3 | 90 |

| 3 | SOCl₂ | 80 | 3 | 94 |

Amination and Esterification

Step 2: Amination

- Intermediate: 4,6-dichloro-2-methylpyrimidine (or 4,6-dichloro-2-carboxylate derivative for the target compound).

- Aminating Agents: Ammonia in water, methanolic ammonia, or ammonia in tetrahydrofuran.

- Conditions: Stirring at 40–50°C for 3–5 hours.

- Workup: Cooling, filtration, washing with petroleum ether, and drying under reduced pressure.

- Yield: 81–90% for the amino-chloro intermediate.

Table 2. Amination Step Conditions and Yields

| Entry | Aminating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ammonia (aq) | Water | 40 | 5 | 90 |

| 2 | Ammonia (aq) | THF | 45 | 5 | 90 |

| 3 | Methanolic ammonia | Methanol | 50 | 5 | 92 |

Step 3: Esterification (if required)

- Method: The carboxylic acid intermediate is esterified using methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

- Conditions: Refluxing methanol with the acid intermediate.

- Yield: Typically high, >85% (inferred from standard esterification protocols).

Industrial and Process Optimization

- Continuous Flow Reactors: Industrial-scale synthesis often employs continuous flow reactors for improved efficiency, higher yields, and reduced by-products.

- Process Simplification: Recent patents emphasize process simplification, reduced environmental impact, and cost-effectiveness, making these methods suitable for large-scale production.

- Environmental and Economic Advantages: The optimized processes use inexpensive starting materials, avoid harsh conditions, and minimize the need for specialized equipment such as autoclaves.

Comparative Analysis of Methods

| Method/Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | POCl₃, Acetonitrile | 60–70 | 3 | 90–92 | High yield, mild conditions |

| Chlorination | SOCl₂, Acetonitrile | 80 | 3 | 94 | Slightly higher yield |

| Amination | Ammonia (aq), THF | 45 | 5 | 90 | Efficient, scalable |

| Amination | Methanolic ammonia | 50 | 5 | 92 | High yield, simple workup |

| Esterification | Methanol, acid catalyst | Reflux | 2–4 | >85 | Standard esterification |

Research Findings and Notes

- Yield Improvement: Optimized methods have increased overall yields from 68% (older methods) to over 81%, significantly reducing production costs and environmental impact.

- Process Advantages: The latest protocols eliminate the need for autoclaves and use readily available, inexpensive starting materials.

- Versatility: The described methods are adaptable for the synthesis of related pyrimidine derivatives by varying the starting materials and reagents.

Chemical Reactions Analysis

Methyl 2-amino-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-amino-6-chloropyrimidine-4-carboxylate has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: The compound is utilized in the development of agrochemicals due to its biological activity.

Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Methyl 2-amino-6-chloropyrimidine-4-carboxylate and related pyrimidine derivatives:

Physical Properties

- Boiling Point and Solubility: Methyl 2-chloropyrimidine-4-carboxylate has a boiling point of 304.3°C , while the amino-substituted analogue likely exhibits higher polarity due to hydrogen bonding, reducing volatility but improving aqueous solubility.

- Density: Methyl 2-chloropyrimidine-4-carboxylate has a density of 1.4 g/cm³ ; the amino group in the target compound may slightly increase density due to intermolecular interactions.

Biological Activity

Methyl 2-amino-6-chloropyrimidine-4-carboxylate (MACC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MACC, including its mechanism of action, pharmacological applications, and relevant research findings.

Overview of this compound

Chemical Properties:

- IUPAC Name: this compound

- Molecular Formula: C7H8ClN3O2

- Molecular Weight: Approximately 187.59 g/mol

MACC is classified as a pyrimidine derivative, characterized by the presence of an amino group and a chlorine atom at specific positions on the pyrimidine ring. This unique substitution pattern contributes to its reactivity and biological activity, making it a valuable compound in pharmaceutical development.

The mechanism of action of MACC primarily involves its interaction with various biological targets, such as enzymes and receptors.

- Enzyme Inhibition: Preliminary studies indicate that MACC may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their function. This inhibition can affect various metabolic pathways, making MACC a potential candidate for therapeutic applications in diseases where enzyme activity is dysregulated.

- Receptor Binding: MACC has shown promise in receptor binding studies, acting as both an agonist and antagonist. This duality can influence cellular signaling pathways, which is crucial for drug development targeting specific receptors involved in disease processes .

Anticancer Activity

Research has demonstrated that MACC possesses notable anticancer properties:

-

Inhibition of Cancer Cell Proliferation:

- In vitro studies revealed that MACC exhibits potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative activity .

- Comparative studies showed that MACC's efficacy was significantly higher than that of conventional chemotherapeutics like 5-Fluorouracil (5-FU), highlighting its potential as a more selective anticancer agent .

- Mechanisms of Action:

Enzyme Interaction Studies

MACC has been evaluated for its interactions with various enzymes:

- Histone Deacetylase Inhibition: Although specific data on MACC’s interaction with histone deacetylases (HDACs) is limited, similar compounds have shown promising results as selective HDAC inhibitors. This suggests that MACC may also exhibit this activity, warranting further investigation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of MACC is essential for its development as a therapeutic agent:

- Bioavailability: Initial pharmacokinetic studies indicate that the compound has a sufficient oral bioavailability (31.8%) following administration, which is favorable for drug formulation .

- Toxicity Assessment: Toxicological evaluations have shown no acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several case studies have explored the biological activity of MACC:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of MDA-MB-231 cell proliferation with an IC50 of 0.126 μM. |

| Study B | Showed that MACC acts as a selective inhibitor against specific enzymes involved in cancer metabolism. |

| Study C | Evaluated the pharmacokinetics of MACC, reporting an oral bioavailability of 31.8% and no acute toxicity at high doses. |

These findings underscore the potential applications of MACC in drug discovery and development.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-6-chloropyrimidine-4-carboxylate, and what catalysts are typically employed?

The compound is synthesized via esterification of 2-chloropyrimidine-4-carboxylic acid using methanol as both solvent and nucleophile. Acid or base catalysts (e.g., H₂SO₄ or NaOMe) are employed to facilitate the reaction, with yields dependent on temperature and reaction time . Post-synthesis, purification is achieved via recrystallization or column chromatography to isolate the product.

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography is the primary method, utilizing software suites like SHELXL for structure refinement and ORTEP for visualizing anisotropic displacement ellipsoids. Key structural features include the pyrimidine ring’s planarity, the amino group’s hydrogen-bonding potential, and the chlorine atom’s steric effects .

Q. What analytical techniques are used to confirm the purity and identity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O, NH₂) .

Q. What are the known biological activities of this compound?

The compound exhibits anticancer and antiviral properties, acting as a kinase inhibitor or nucleotide analog. Its activity is attributed to the amino and chlorine substituents, which enhance target binding and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Continuous flow reactors improve scalability and reduce side reactions by ensuring precise temperature and reagent control. Reaction monitoring via HPLC or gas chromatography–mass spectrometry (GC-MS) identifies intermediates, enabling real-time adjustments to catalyst loading or solvent ratios .

Q. What role does the amino group at position 2 play in modulating biological activity?

The amino group participates in hydrogen bonding with enzyme active sites (e.g., kinases) and influences electronic effects on the pyrimidine ring. Structure-activity relationship (SAR) studies comparing analogs with substituted amino groups (e.g., methyl, acetyl) reveal its critical role in potency .

Q. How does the pyrimidine ring’s conformation affect reactivity in downstream derivatization?

Ring puckering coordinates (e.g., Cremer-Pople parameters) quantify deviations from planarity, which impact nucleophilic substitution at the chlorine position. Computational modeling (DFT) predicts regioselectivity in reactions with amines or thiols .

Q. What strategies enhance the compound’s stability under experimental storage conditions?

Stability studies under varying pH, temperature, and light exposure recommend storage at 2–8°C in amber vials to prevent hydrolysis of the ester group. Lyophilization improves long-term stability for in vitro assays .

Q. How is crystallographic data interpreted to resolve ambiguities in molecular geometry?

Software like WinGX integrates SHELX programs for structure solution and refinement. Residual electron density maps identify disordered solvent molecules, while R-factor analysis validates model accuracy. Twinning tests (e.g., Hooft parameter) address pseudosymmetry issues .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

Molecular docking and molecular dynamics simulations reveal preferential binding to hydrophobic pockets in target proteins (e.g., EGFR kinase). The chlorine atom’s electronegativity and the carboxylate group’s polarity contribute to selective interactions .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, catalyst type) .

- Crystallography : Employ twin refinement in SHELXL for structures with pseudo-merohedral twinning .

- SAR Studies : Combine synthetic chemistry with in silico screening to prioritize analogs for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.